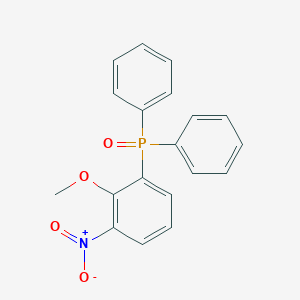
(2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a 2-methoxy-3-nitrophenyl moiety and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE typically involves the reaction of diphenylphosphine oxide with 2-methoxy-3-nitrobenzene under specific conditions. One common method includes:
Starting Materials: Diphenylphosphine oxide and 2-methoxy-3-nitrobenzene.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the phosphine oxide on the nitrobenzene derivative.
Solvent: Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE can undergo various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like THF or DMF.
Major Products
Reduction: Conversion of the nitro group to an amino group results in (2-Methoxy-3-aminophenyl)(diphenyl)phosphine oxide.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
In organic synthesis, (2-METHOXY-3-NITROPHENYL)(OXO)DIPHENYLPHOSPHORANE serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of novel compounds.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of the nitro group, which can be reduced to an amino group, allows for the synthesis of bioactive molecules.
Industry
In materials science, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Properties
Molecular Formula |
C19H16NO4P |
|---|---|
Molecular Weight |
353.3g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C19H16NO4P/c1-24-19-17(20(21)22)13-8-14-18(19)25(23,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3 |
InChI Key |
AQUOGCVNANIZDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
solubility |
46.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















